Sodium((2R,3S,4R,5R)-3,4-dihydroxy-5-(5-iodo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-2-yl)methylphosphate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

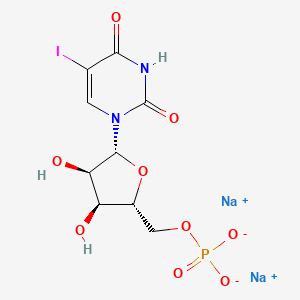

5-Iodouridine 5’-monophosphate sodium salt is a nucleotide analog that has garnered significant interest in scientific research This compound is a derivative of uridine monophosphate, where an iodine atom replaces a hydrogen atom at the 5-position of the uracil ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Iodouridine 5’-monophosphate sodium salt typically involves the iodination of uridine monophosphate. The process begins with the protection of the hydroxyl groups of uridine, followed by iodination using iodine or an iodine-containing reagent. The protected iodinated uridine is then deprotected to yield 5-Iodouridine. This compound is subsequently phosphorylated to produce 5-Iodouridine 5’-monophosphate, which is then converted to its sodium salt form .

Industrial Production Methods

Industrial production methods for 5-Iodouridine 5’-monophosphate sodium salt are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions, such as controlled temperature and pH, to ensure high yield and purity. The use of automated systems and continuous flow reactors can further enhance the efficiency and scalability of the production process .

Análisis De Reacciones Químicas

Types of Reactions

5-Iodouridine 5’-monophosphate sodium salt undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include thiols, amines, and other nucleophiles. These reactions typically occur under mild conditions, such as room temperature and neutral pH.

Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with thiols can yield thio-substituted uridine derivatives, while oxidation reactions can produce oxidized uridine analogs .

Aplicaciones Científicas De Investigación

5-Iodouridine 5’-monophosphate sodium salt has a wide range of applications in scientific research:

Chemistry: It is used as a precursor for the synthesis of other nucleotide analogs and as a reagent in various chemical reactions.

Biology: The compound is used in studies of nucleic acid metabolism and function, as well as in the investigation of enzyme mechanisms.

Mecanismo De Acción

The mechanism of action of 5-Iodouridine 5’-monophosphate sodium salt involves its incorporation into nucleic acids, where it can interfere with normal nucleic acid synthesis and function. The iodine atom at the 5-position of the uracil ring can disrupt base pairing and hydrogen bonding, leading to the formation of faulty nucleic acids. This can inhibit the replication and transcription of viral and cancerous cells, making the compound a potential therapeutic agent .

Comparación Con Compuestos Similares

Similar Compounds

- 5-Bromouridine 5’-monophosphate sodium salt

- 5-Fluorouridine 5’-monophosphate sodium salt

- 5-Chlorouridine 5’-monophosphate sodium salt

Uniqueness

Compared to these similar compounds, 5-Iodouridine 5’-monophosphate sodium salt has a unique iodine atom, which imparts distinct chemical and biological properties. The larger size and higher electronegativity of iodine compared to other halogens can lead to different reactivity and interactions with biological molecules. This makes 5-Iodouridine 5’-monophosphate sodium salt particularly useful in specific research applications where these unique properties are advantageous .

Actividad Biológica

Sodium((2R,3S,4R,5R)-3,4-dihydroxy-5-(5-iodo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-2-yl)methylphosphate, commonly referred to as 5-Iodouridine 5'-monophosphate sodium salt, is a nucleotide analog that has attracted considerable attention in biochemical research due to its potential therapeutic applications. This compound is a derivative of uridine monophosphate with a unique iodine substitution that alters its biological activity.

Chemical Structure and Properties

The compound's molecular formula is C9H10IN2Na2O9P, and it features a complex structure that includes a tetrahydrofuran ring and a pyrimidine moiety. The presence of the iodine atom at the 5-position of the uracil ring is critical for its biological function.

Structural Formula

Key Properties

| Property | Value |

|---|---|

| Molecular Weight | 410.1 g/mol |

| Solubility | Soluble in water |

| Melting Point | Not specified |

| Storage Conditions | Refrigerated |

The biological activity of this compound primarily involves its incorporation into nucleic acids. This incorporation can disrupt normal nucleic acid synthesis and function due to the iodine substitution which interferes with base pairing and hydrogen bonding. This disruption can inhibit the replication and transcription processes in both viral and cancerous cells, making it a candidate for therapeutic applications against various diseases.

Pharmacological Studies

- Antiviral Activity : Research indicates that 5-Iodouridine 5'-monophosphate exhibits antiviral properties by inhibiting viral RNA synthesis. In vitro studies have shown significant reductions in viral replication rates when cells are treated with this compound.

- Anticancer Potential : The compound has been evaluated for its ability to inhibit cancer cell proliferation. Studies have demonstrated that it can induce apoptosis in certain cancer cell lines by disrupting their nucleic acid metabolism.

Case Study 1: Antiviral Effects

A study published in Journal of Virology explored the effects of 5-Iodouridine on influenza virus replication. The results indicated a dose-dependent inhibition of viral RNA synthesis with an IC50 value of approximately 15 µM.

Case Study 2: Cancer Cell Inhibition

In a study conducted on breast cancer cell lines (MCF-7), treatment with this compound resulted in a significant reduction in cell viability after 48 hours of exposure at concentrations above 25 µM.

Structure Activity Relationship (SAR)

Understanding the structure activity relationship (SAR) of this compound is crucial for optimizing its efficacy. Modifications to the iodine position or alterations in the phosphate group can lead to variations in biological activity. Compounds with similar structures but different substitutions have been tested to determine their relative potency at specific biological targets like the P2Y6 receptor.

Comparative SAR Table

| Compound | IC50 (µM) | Activity |

|---|---|---|

| Sodium((2R,3S,4R,5R)-3,4-dihydroxy... | 15 | Antiviral |

| Sodium((2R,3S,4R,5R)-3-hydroxy... | >50 | Low activity |

| Sodium((2R,3S,4R,5R)-5-(6-amino... | 20 | Moderate anticancer |

Propiedades

IUPAC Name |

disodium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12IN2O9P.2Na/c10-3-1-12(9(16)11-7(3)15)8-6(14)5(13)4(21-8)2-20-22(17,18)19;;/h1,4-6,8,13-14H,2H2,(H,11,15,16)(H2,17,18,19);;/q;2*+1/p-2/t4-,5-,6-,8-;;/m1../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUKLHLNRESGBMZ-HGXRYYEQSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)COP(=O)([O-])[O-])O)O)I.[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])[O-])O)O)I.[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10IN2Na2O9P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.